molecular formula C14H13N3O2S B2418150 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide CAS No. 329908-29-4

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide

Cat. No.: B2418150
CAS No.: 329908-29-4
M. Wt: 287.34
InChI Key: XHILFNTYRBWGHL-UHFFFAOYSA-N
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Description

Imidazo[2,1-b][1,3]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles has been the subject of many studies . One common method involves the use of CuI-catalyzed Ullmann cross-coupling . Another approach involves a catalyst-free microwave-assisted procedure .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b][1,3]thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles can undergo various chemical reactions. For example, they can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b][1,3]thiazoles can vary depending on the specific compound. Generally, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Antimicrobial Properties

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide and its derivatives have been explored for their antimicrobial properties. A study synthesized a series of compounds incorporating the thiazole ring, showing in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus). These findings indicate the potential therapeutic intervention for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antineoplastic Activity

The compound and its variants have also shown promise in cancer research. Novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and demonstrated cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Specifically, one derivative exhibited potential as an inhibitor against MDA-MB-231 with significant selectivity, highlighting its potential as an antineoplastic agent (Ding et al., 2012).

Antileukemic Activity

Research into the synthesis of 4-methoxybenzyl derivatives bearing imidazo[2,1‐b][1,3,4]thiadiazole revealed compounds with notable cytotoxic effects against leukemia cell lines, demonstrating apoptosis induction through phosphatidylserine externalization and caspase-3 activation. These results suggest the therapeutic potential of these compounds in leukemia treatment (Choodamani et al., 2020).

Mycobacterium tuberculosis Inhibitors

Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have been designed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. These compounds showed significant in vitro anti-TB activities and in vivo efficacy in Mycobacterium marinum infected Zebra fish, highlighting their potential in treating tuberculosis (Samala et al., 2016).

Safety and Hazards

The safety and hazards associated with imidazo[2,1-b][1,3]thiazoles can vary depending on the specific compound. Some compounds may be classified as acute toxic and eye irritants .

Future Directions

Future research on imidazo[2,1-b][1,3]thiazoles may focus on developing new synthetic methods, exploring their biological activities, and designing new drugs based on these compounds .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-19-12-4-2-10(3-5-12)13(18)15-8-11-9-17-6-7-20-14(17)16-11/h2-7,9H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILFNTYRBWGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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